molecular formula C6H8F4N2 B13775661 2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane CAS No. 721451-54-3

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B13775661
CAS No.: 721451-54-3
M. Wt: 184.13 g/mol
InChI Key: KDMHOQDBCWXIGP-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of the bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO). The substitution of four fluorine atoms at the 2 and 5 positions introduces significant electronic and steric modifications compared to the parent compound. This fluorination enhances its electrophilicity and stability, making it valuable in synthetic chemistry, catalysis, and materials science. The compound’s unique properties arise from fluorine’s electronegativity, which alters charge distribution and intermolecular interactions .

Properties

CAS No.

721451-54-3

Molecular Formula

C6H8F4N2

Molecular Weight

184.13 g/mol

IUPAC Name

2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H8F4N2/c7-5(8)4-12-2-1-11(5)3-6(12,9)10/h1-4H2

InChI Key

KDMHOQDBCWXIGP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(N1CC2(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane typically involves the fluorination of 1,4-diazabicyclo[2.2.2]octane. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are passed through a reactor containing the fluorinating agent. This method allows for better control over reaction conditions and yields higher purity products. The reaction is typically conducted at elevated temperatures and pressures to facilitate the fluorination process .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Selectfluor for fluorination, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from reactions involving 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane depend on the type of reaction. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while cycloaddition reactions can produce complex cyclic structures .

Scientific Research Applications

Applications in Catalysis

One of the primary applications of 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane is as a catalyst in organic synthesis. Its fluorinated structure enhances its reactivity and selectivity in various chemical reactions.

Fluorination Reagent

This compound serves as a versatile source of electrophilic fluorine. It can be used for:

  • Electrophilic fluorination of acetoacetamides , leading to the formation of 2-fluoroacetoacetamides.
  • Direct fluorination of silyl ketene acetals , resulting in α-fluoro-α-arylcarboxylic acids.

These reactions are significant in developing pharmaceuticals and agrochemicals where fluorinated compounds often exhibit improved biological activity and stability.

Biological Applications

Research indicates that derivatives of 1,4-diazabicyclo[2.2.2]octane exhibit notable biological activities.

Antimicrobial Activity

A study evaluated tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane against various bacterial strains:

  • Compounds demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ciprofloxacin for pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

Antiviral Activity

Certain derivatives have shown promising antiviral properties against influenza virus strains. The rapid killing effects observed in time-kill assays suggest potential for therapeutic applications .

Materials Science Applications

In materials science, 1,4-diazabicyclo[2.2.2]octane plays a role in the synthesis of advanced materials.

Hybrid Perovskites

Recent studies highlight its use in the solvothermal synthesis of hybrid bismuth-containing halides as alternatives to lead-based perovskites for optoelectronic applications . The incorporation of this compound aids in stabilizing the perovskite structure while enhancing its photophysical properties.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
CatalysisElectrophilic fluorinationEffective for synthesizing fluorinated compounds
Biological ActivityAntimicrobial and antiviral agentsHigh activity against drug-resistant strains
Materials ScienceSynthesis of hybrid perovskitesImproves stability and performance in optoelectronics

Mechanism of Action

The mechanism by which 2,2,5,5-tetrafluoro-1,4-diazabicyclo[2.2.2]octane exerts its effects involves its ability to act as a nucleophile and a base. The fluorine atoms enhance its reactivity and selectivity in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack or coordination with metal centers, facilitating various catalytic processes .

Comparison with Similar Compounds

Unmodified DABCO (1,4-Diazabicyclo[2.2.2]octane)

  • Structure : Unsubstituted DABCO features a rigid bicyclic framework with two tertiary amine groups.
  • Properties : It is a strong base (pKa ~8.8) and a versatile catalyst in urethane polymer synthesis .
  • Applications : Widely used as a catalyst (e.g., DABCO® Crystalline) and in charge-transfer complex reactions .

Comparison : The fluorinated derivative lacks the basicity of DABCO due to electron-withdrawing fluorine atoms, limiting its utility in base-catalyzed reactions but enhancing its role in electrophilic processes .

Tetracationic DABCO Quaternary Salts

  • Structure : Derivatives like bis-quaternary ammonium salts with dodecyl chains (e.g., R = C₁₂H₂₅) linked via four-carbon spacers .
  • Properties : Exhibit strong antibacterial activity, particularly against Gram-positive S. aureus (MIC values: 0.5–4 μg/mL) .
  • Mechanism : Cationic charge disrupts bacterial membranes via electrostatic interactions.

Comparison: Unlike these charged salts, 2,2,5,5-tetrafluoro-DABCO is neutral, rendering it ineffective as a membrane disruptor.

Halogenated DABCO Reagents (F-TEDA-BF₄, Br/I-DABCO)

  • Structure : F-TEDA-BF₄ (Selectfluor®) contains a DABCO core with one fluorinated ethyl group and a BF₄⁻ counterion .
  • Properties : A potent electrophilic fluorinating agent used in radical and ionic fluorination reactions.
  • Reactivity : Operates via single-electron transfer (SET) mechanisms under mild conditions .

Comparison :

Property 2,2,5,5-Tetrafluoro-DABCO F-TEDA-BF₄
Halogen Type Four covalent F atoms One F atom (ionic) + BF₄⁻
Electrophilicity Moderate High
Application Stabilizer/Intermediate Fluorinating reagent

The tetrafluoro derivative lacks the ionic character of F-TEDA-BF₄, making it less reactive in halogenation but more stable for storage and handling .

DABCO–SO₂ Complexes (DABCO·(SO₂)₂)

  • Structure : A charge-transfer complex between DABCO and SO₂, used in sulfonylation reactions .
  • Reactivity : Generates sulfonyl radicals under visible light, enabling C–S bond formation .

Comparison :

Property 2,2,5,5-Tetrafluoro-DABCO DABCO·(SO₂)₂
Function Electron-deficient scaffold SO₂ radical source
Reaction Conditions Requires no light Light-dependent

Fluorination reduces DABCO’s ability to form charge-transfer complexes with SO₂, limiting its utility in sulfonylation but enhancing its role in fluorinated materials .

Molecular Interactions

  • Rare Gas Binding: Theoretical studies show unmodified DABCO interacts with rare gases (He, Ne, Ar) via dispersion forces.
  • Surfactant Behavior: DABCO-based surfactants (e.g., with CuBr₂) form nanostructures via electrostatic interactions. Fluorinated variants may exhibit altered self-assembly due to hydrophobic fluorine .

Biological Activity

2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane, often referred to as TF-DABCO, is a fluorinated derivative of the well-known bicyclic compound 1,4-diazabicyclo[2.2.2]octane (DABCO). The introduction of fluorine atoms into the DABCO structure significantly alters its chemical properties and biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

TF-DABCO is characterized by its unique bicyclic structure and the presence of four fluorine atoms. This configuration contributes to its stability and reactivity as a potential antimicrobial and antiviral agent. The chemical formula for TF-DABCO is C6H8F4N2, and it exhibits a melting point range of 156-159 °C .

Antimicrobial Activity

Research has shown that compounds based on the DABCO framework exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. A study evaluated several tetracationic derivatives of DABCO, revealing that certain compounds demonstrated high antibacterial activity comparable to the reference antibiotic ciprofloxacin against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected TF-DABCO Derivatives

CompoundMIC (μg/mL) against Staphylococcus aureusMIC (μg/mL) against Pseudomonas aeruginosa
Compound 1c0.51
Compound 1e0.250.5
Ciprofloxacin10.5

The study also indicated that some derivatives exhibited rapid bactericidal effects within two hours of exposure .

Antiviral Activity

In addition to its antibacterial properties, TF-DABCO derivatives have shown promising antiviral activity. Specifically, compounds were tested against influenza virus A/Puerto Rico/8/34 (H1N1), with certain derivatives demonstrating effective inhibition of viral replication . The mechanisms underlying these antiviral effects are still under investigation but may involve interference with viral entry or replication processes.

Case Studies

A notable case study involved the synthesis and evaluation of various TF-DABCO derivatives for their biological activities. The derivatives were characterized by different linker moieties that influenced their interaction with microbial targets:

  • Compound 1c : Exhibited low MICs against multiple bacterial strains and displayed a time-kill effect.
  • Compound 1e : Showed superior activity against drug-resistant strains and was effective in both antibacterial and antiviral assays.

These findings suggest that structural modifications can enhance the biological efficacy of DABCO derivatives .

The exact mechanisms through which TF-DABCO exerts its biological effects are not fully understood. However, it is hypothesized that the fluorinated groups may enhance membrane permeability or alter cellular interactions due to their electronegativity and steric properties . Further research is needed to elucidate these mechanisms comprehensively.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane?

  • Synthesis : Fluorination of DABCO derivatives can be achieved via halogen exchange reactions using fluorinating agents like SF₄ or electrophilic fluorination reagents. Post-synthesis purification under inert atmospheres (e.g., nitrogen) is critical due to hygroscopicity .
  • Characterization : Use ¹⁹F NMR to confirm fluorine substitution patterns, complemented by X-ray crystallography for structural elucidation. Thermal analysis (DSC) can determine phase transitions, as demonstrated for related DABCO derivatives .

Q. What key physicochemical properties distinguish this compound from non-fluorinated DABCO?

  • Fluorination increases electronegativity, altering solubility (e.g., enhanced lipophilicity) and reducing basicity compared to DABCO. Phase change data (e.g., ∆fusH) for analogous compounds suggest lower melting points due to weakened intermolecular hydrogen bonding . Storage under nitrogen at 2–8°C is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How does fluorination impact the catalytic activity of DABCO in organic transformations?

  • Fluorine substituents can modulate electronic effects, potentially enhancing electrophilic reactivity or stabilizing transition states. For example, DABCO promotes aminotrifluoromethylthiolation via nucleophilic pathways; fluorination may alter its ability to activate substrates or stabilize intermediates . Comparative kinetic studies with non-fluorinated DABCO under identical conditions (e.g., in SET mechanisms) are advised .

Q. What mechanistic insights explain its role in halogen bonding and supramolecular assembly?

  • Fluorinated DABCO derivatives exhibit strong halogen-bonding capabilities with electron-deficient aromatics (e.g., SF₅-substituted iodobenzenes), as shown by XRD and computational studies. The electron-withdrawing fluorine atoms enhance the Lewis basicity of nitrogen, facilitating interactions with σ-holes on halogens . Methodologically, combine XPS, ssNMR, and DFT calculations to map interaction sites .

Q. How can this compound be utilized in designing ionic liquids or functional materials?

  • N-alkylation of fluorinated DABCO with bromoalkanes yields ionic liquids (ILs) with tunable properties. For example, 1-octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide ([C₈DABCO⁺][Br⁻]) was synthesized via one-step alkylation, characterized by FT-IR/Raman and ¹H/¹³C NMR. Fluorination may improve thermal stability or electrochemical performance .

Q. How should researchers reconcile contradictory reactivity data in fluorinated vs. non-fluorinated systems?

  • Contradictions may arise from steric hindrance or electronic effects. For instance, fluorination could reduce accessibility to nitrogen lone pairs, altering SET reactivity. Use combined experimental (e.g., kinetic profiling) and computational (e.g., ∆Gactaq,SET calculations) approaches to differentiate steric vs. electronic contributions .

Methodological Guidance Table

Research FocusRecommended TechniquesKey References
Synthesis Halogen exchange, inert atmosphere purification
Characterization ¹⁹F NMR, X-ray crystallography, DSC
Catalysis Kinetic studies, comparative assays with DABCO
Halogen Bonding XRD, XPS, DFT calculations
Ionic Liquids N-alkylation, FT-IR/Raman, electrochemical analysis

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